4-Bromo-6-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Bromo-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO and a molecular weight of 254.00 g/mol It is a derivative of picolinaldehyde, where the bromine and trifluoromethyl groups are substituted at the 4 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-6-(trifluoromethyl)picolinic acid.
Reduction: 4-Bromo-6-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 6-Bromo-4-(trifluoromethyl)picolinaldehyde
- 4-Bromo-2-(trifluoromethyl)picolinaldehyde
- 4-Bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde
Comparison: 4-Bromo-6-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H3BrF3NO |
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Molecular Weight |
254.00 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H |
InChI Key |
ISMDZKZDTZVRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)Br |
Origin of Product |
United States |
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